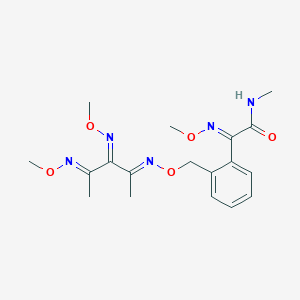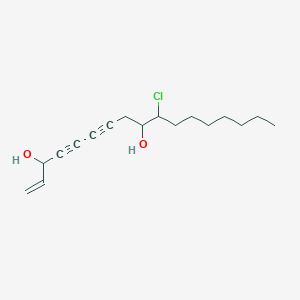
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, also known as OMTSPC, is a cyclic siloxane compound that has gained significant attention in the scientific community due to its unique chemical properties. OMTSPC has eight silicon atoms arranged in a cyclic structure, which makes it highly stable and resistant to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is not well understood, but it is believed to involve the formation of stable silicon-silicon bonds. The cyclic structure of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane makes it highly stable and resistant to degradation, which makes it an ideal candidate for use in various applications.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, but it is believed to be non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has several advantages for use in lab experiments, such as its high stability and resistance to degradation. It is also relatively easy to synthesize, although the yield is typically low. However, 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is not soluble in many solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane, such as the development of new synthesis methods to improve the yield and purity of the compound. 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane could also be used as a precursor for the synthesis of novel materials with potential applications in various fields, such as electronics, photonics, and biomedicine. Further research is also needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane and its derivatives.
Conclusion
In conclusion, 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is a cyclic siloxane compound that has gained significant attention in the scientific community due to its unique chemical properties. Its high stability and resistance to degradation make it an ideal candidate for use in various applications, such as the synthesis of novel materials and nanowires. However, further research is needed to fully understand the potential health effects of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane and its derivatives, and to develop new synthesis methods to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane involves the reaction of octamethylcyclotetrasiloxane with trichlorosilane in the presence of a catalyst, such as aluminum trichloride. The reaction takes place at high temperature and pressure, and the yield of 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane is typically low. However, the purity of the compound can be improved through various purification methods, such as distillation and recrystallization.
Aplicaciones Científicas De Investigación
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has been used in various scientific research applications, such as inorganic chemistry, materials science, and nanotechnology. Its unique chemical properties make it an ideal candidate for the synthesis of novel materials, such as siloxane-based polymers and dendrimers. 1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane has also been used as a precursor for the synthesis of silicon carbide nanowires, which have potential applications in electronics and photonics.
Propiedades
Número CAS |
109828-61-7 |
|---|---|
Nombre del producto |
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane |
Fórmula molecular |
C20H32Si4 |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
2,2,3,3,8,8,9,9-octamethyl-2,3,8,9-tetrasilatricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C20H32Si4/c1-21(2)17-9-11-19(12-10-17)23(5,6)24(7,8)20-15-13-18(14-16-20)22(21,3)4/h9-16H,1-8H3 |
Clave InChI |
HNQFWJXMCFPRSV-UHFFFAOYSA-N |
SMILES |
C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C |
SMILES canónico |
C[Si]1(C2=CC=C(C=C2)[Si]([Si](C3=CC=C([Si]1(C)C)C=C3)(C)C)(C)C)C |
Otros números CAS |
109828-61-7 |
Sinónimos |
1,1,2,2,9,9,10,10-Octamethyl-1,2,9,10-tetrasila(2.2)paracyclophane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



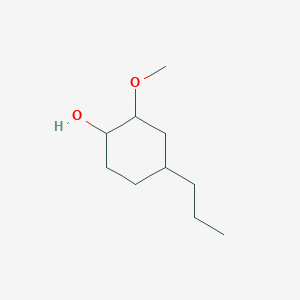
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)

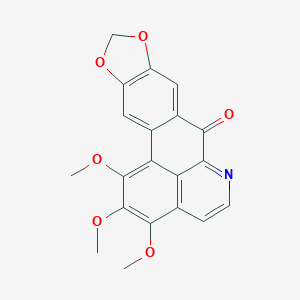
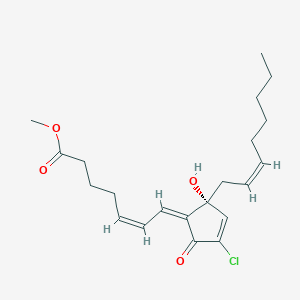
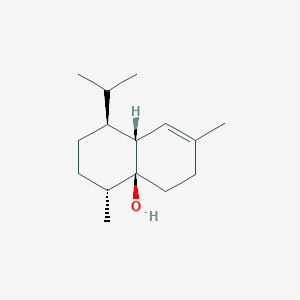
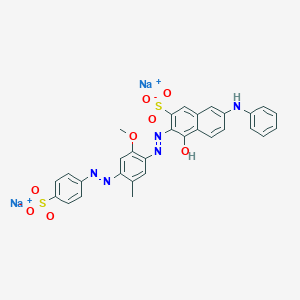
![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
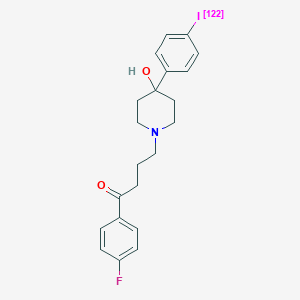
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)

